8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a complex organic compound with the molecular formula C17H18N2O . This compound is notable for its unique fused ring structure, which includes a furoquinoline core and a pyridine ring.
Preparation Methods
The synthesis of 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline involves multiple steps, typically starting with the preparation of the furoquinoline core. One common method involves the reaction of anthranilic acid derivatives under specific conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic anhydride and pyridine . The major products formed depend on the specific reaction conditions and reagents used, but they often involve modifications to the furoquinoline core or the pyridine ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a specialty product for proteomics research . Additionally, it may be used in industrial processes that require specific chemical properties .
Mechanism of Action
The mechanism of action of 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline involves its interaction with molecular targets and pathways within biological systems. While specific details may vary, it is known to inhibit certain kinases, which can be useful in stopping carcinogenesis . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline can be compared with other similar compounds, such as imidazopyridines and pyrazolopyrimidines . These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its fused ring structure and its potential for use in proteomics research .
Properties
IUPAC Name |
8-methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-2-3-15-14(10-11)17-13(6-9-20-17)16(19-15)12-4-7-18-8-5-12/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFLWQYXBOQANK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.